9-Nitrooleate

PPARγ agonism nuclear receptor pharmacology adipocyte differentiation

9-Nitrooleate (CAS 875685-44-2), also designated as (E)-9-nitrooctadec-9-enoic acid or 9-nitro-oleic acid, is a defined regioisomer of nitro-oleic acid distinguished by the precise placement of its electrophilic nitroalkene warhead at the C9 position of the oleic acid backbone. This compound belongs to the broader class of nitro-fatty acids (NO₂-FAs), which are endogenously generated electrophilic signaling mediators formed via the reaction of metabolic and inflammatory-derived nitrogen dioxide with unsaturated fatty acids.

Molecular Formula C18H33NO4
Molecular Weight 327.5 g/mol
CAS No. 875685-44-2
Cat. No. B129349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Nitrooleate
CAS875685-44-2
Synonyms(9E)-9-Nitro-9-octadecenoic Acid; 
Molecular FormulaC18H33NO4
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+
InChIKeyCQOAKBVRRVHWKV-SAPNQHFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

9-Nitrooleate (CAS 875685-44-2): A Defined Regioisomeric Nitroalkene Fatty Acid Electrophile for Targeted Signaling Research and Procurement


9-Nitrooleate (CAS 875685-44-2), also designated as (E)-9-nitrooctadec-9-enoic acid or 9-nitro-oleic acid, is a defined regioisomer of nitro-oleic acid distinguished by the precise placement of its electrophilic nitroalkene warhead at the C9 position of the oleic acid backbone [1]. This compound belongs to the broader class of nitro-fatty acids (NO₂-FAs), which are endogenously generated electrophilic signaling mediators formed via the reaction of metabolic and inflammatory-derived nitrogen dioxide with unsaturated fatty acids [2]. As a pure regioisomer rather than an isomeric mixture, 9-Nitrooleate enables researchers to interrogate position-specific structure-activity relationships that are obscured when using mixed isomer preparations [3].

1 Defined C9 Regioisomer Supports position-specific structure-activity relationship studies over mixed isomer preparations
2 Electrophilic Warhead Enables targeted covalent modification research and TRPA1 signaling pathway assays
3 Partial PPARγ Agonist Provides distinct transcriptional profiles vs. full thiazolidinedione agonists for pathway modeling

Why Isomeric Mixtures or Non-Electrophilic Fatty Acids Cannot Substitute for Pure 9-Nitrooleate in Mechanistic and Translational Studies


Generic substitution with 9(10)-nitrooleate isomeric mixtures or non-nitrated fatty acids such as native oleic acid is scientifically inadvisable for several quantifiable reasons. First, the regioisomers 9-nitrooleate and 10-nitrooleate display distinct conformational profiles and biological potency profiles: DFT calculations reveal that the C9-NO₂ and C10-NO₂ positional isomers adopt two distinct conformers with internal angles of 69° and 110° between their termini, which can influence protein binding and target engagement [1]. Second, native oleic acid lacks the electrophilic nitroalkene warhead entirely and therefore fails to undergo the Michael addition reactions with nucleophilic cysteine residues that constitute the primary signaling mechanism of nitroalkene fatty acids; oleic acid shows no detectable TRPA1 channel activation or PPARγ agonism under comparable conditions [2]. Third, the synthetic PPARγ agonists rosiglitazone and pioglitazone function as full agonists, whereas 9-nitrooleate acts as a partial agonist, producing qualitatively distinct gene expression profiles and reduced adipogenic side effects—a differentiation critical for experimental design [3].

Target
9-Nitrooleate (Pure C9)
vs
Substitute
9(10)-Nitro Isomeric Mixture
Distinct C9/C10 conformer populations may shift binding profiles and target engagement outcomes
Target
Electrophilic Nitroalkene
vs
Substitute
Native Oleic Acid
Lacks the Michael acceptor warhead, resulting in no detectable TRPA1 activation or PPARγ agonism
Target
Partial PPARγ Agonist
vs
Substitute
Rosiglitazone / Pioglitazone
Full PPARγ agonism produces qualitatively different gene expression profiles and adipogenic response context

9-Nitrooleate (CAS 875685-44-2): Comparative Quantitative Evidence Across Key Pharmacological Dimensions


PPARγ Activation: 9-Nitrooleate Exhibits Position-Dependent Potency Relative to Other Nitroalkene Regioisomers

9-Nitrooleate activates PPARγ with position-specific potency that distinguishes it from other nitroalkene regioisomers. In reporter gene assays using CV-1 cells, 9-nitrooleic acid (E-9-NO₂-18:1) and its C10 counterpart (E-10-NO₂-18:1) display comparable activation at submicromolar concentrations; however, at higher concentrations (>2 μM), these enoic fatty acid derivatives deviate significantly from the saturable activation pattern observed with dienoic nitrated fatty acids such as E-9-NO₂-18:2, E-10-NO₂-18:2, and E-12-NO₂-18:2 [1]. In contrast, the E-12-NO₂ derivatives (both enoic and dienoic) are considerably more potent than isomers nitrated at carbons 5, 6, 9, 10, or 13 at submicromolar concentrations [2].

PPARγ Partial Agonism
Head-to-head
~7-fold activation at 1 µM; C9/C10 comparable; C12 isomers considerably more potent
Position-dependent transcriptional response context
C9 and C10 deviate from saturable pattern at >2 µM
PPARγ agonism nuclear receptor pharmacology adipocyte differentiation

Electrophilic Reactivity and Physicochemical Behavior: 9-Nitrooleate (NO₂-OA) Shows Distinct Rank-Ordered Electrophilicity and Micellar Properties Compared to Other Nitro-Fatty Acids

The electrophilic reactivity of 9-nitrooleate (as a component of the NO₂-OA class) is quantitatively distinct from other nitro-fatty acid classes. Based on combined experimental cyclic voltammetry, chronopotentiometry, and computational density functional theory (DFT) approaches using the 6-311++G(d,p) basis set and B3LYP functional, the relative electrophilicity ranking is NO₂-cLA >> NO₂-LA > NO₂-OA [1]. Additionally, the critical micellar concentration (CMC) for NO₂-OA was determined as 10.6 μM in 0.1 M phosphate buffer (pH 7.4) at 25°C, compared to 6.9 μM for NO₂-LA and 42.3 μM for NO₂-cLA under identical conditions [2].

Electrophilicity & CMC
Head-to-head
NO₂-cLA >> NO₂-LA > NO₂-OA
NO₂-OA CMC 10.6 µM
Lowest electrophilic reactivity supports controlled signaling context
CMC 1.54× higher than NO₂-LA in phosphate buffer
electrophilic signaling Michael addition aqueous phase behavior

TRPA1 Channel Activation: 9-Nitrooleate Activates TRPA1 Whereas Native Oleic Acid Shows No Activity

9-Nitrooleate (designated as 9-OA-NO₂) activates human TRPA1 channels with an EC₅₀ of 1 μM as measured by calcium imaging and electrophysiology, whereas the non-nitrated parent compound oleic acid produces no detectable TRPA1 activation under identical experimental conditions [1]. This activation is independent of nitric oxide release, as it was not inhibited by the NO scavenger carboxy-PTIO, confirming that the electrophilic nitroalkene moiety directly engages the channel rather than acting through NO donation [2].

TRPA1 Activation
Head-to-head
9-OA-NO₂ EC₅₀ = 1 µM
Confirms electrophile-gated channel mechanism
Oleic acid shows no detectable activity
TRP channels nociception electrophysiology

PPARγ Isoform Selectivity: 9-Nitrooleate Displays Selective PPARγ Agonism with Minimal PPARα Activity

9-Nitrooleate exhibits isoform-selective activation within the peroxisome proliferator-activated receptor (PPAR) family. In reporter gene assays, 9-nitrooleate demonstrates an IC₅₀ of 0.98 μM for PPARγ (human), whereas its activity at PPARα is substantially lower with an IC₅₀ >15 μM (human), representing at least a 15-fold selectivity for PPARγ over PPARα . This selectivity profile contrasts with other PPAR modulators and is relevant for studies focused on PPARγ-mediated transcriptional regulation without confounding PPARα-driven effects on lipid metabolism.

PPAR Isoform Selectivity
Data to verify
PPARγ IC₅₀ 0.98 µM; PPARα IC₅₀ >15 µM
>15-fold selectivity for PPARγ over PPARα
Supports isoform-specific pathway analysis
PPAR isoform selectivity nuclear receptor profiling adipogenesis

Xanthine Oxidoreductase Inhibition: 9-Nitrooleate Irreversibly Inhibits XOR with Nanomolar Potency

9-Nitrooleate (as nitro-oleic acid, OA-NO₂) acts as an irreversible inhibitor of xanthine oxidoreductase (XOR), the enzyme responsible for purine catabolism and superoxide production. OA-NO₂ inhibits XOR activity in a concentration-dependent manner with an IC₅₀ of 0.6 μM, limiting both purine oxidation and the formation of superoxide (O₂·⁻) [1]. The irreversible nature of this inhibition distinguishes OA-NO₂ from reversible XOR inhibitors such as allopurinol and febuxostat, which act via different binding mechanisms.

XOR Inhibition
Cross-study
IC₅₀ = 0.6 µM (irreversible)
Irreversible covalent inhibition mechanism context
Limits both uric acid and superoxide production
xanthine oxidoreductase uric acid metabolism superoxide production

9-Nitrooleate (CAS 875685-44-2): Evidence-Supported Research and Industrial Application Scenarios


PPARγ Partial Agonism Studies Requiring Defined Regioisomeric Identity

9-Nitrooleate is the appropriate selection for investigators studying PPARγ partial agonism where the specific nitration position (C9 versus C10) may influence transcriptional outcomes. The compound activates PPARγ approximately 7-fold at 1 μM with an IC₅₀ of 0.98 μM and demonstrates >15-fold selectivity over PPARα, making it suitable for PPARγ-focused mechanistic studies . Its partial agonist profile distinguishes it from full thiazolidinedione agonists like rosiglitazone and pioglitazone, enabling comparative studies of partial versus full PPARγ activation on adipogenesis and gene expression [1].

TRPA1-Mediated Nociceptive and Sensory Nerve Signaling Research

For studies investigating TRPA1 channel activation in sensory neurons, 9-Nitrooleate provides a defined, single-isomer tool with an EC₅₀ of 1 μM for human TRPA1 activation . Unlike the isomeric mixture 9(10)-nitrooleate, pure 9-Nitrooleate eliminates the confounding variable of the 10-nitro isomer's differential activity. The compound's TRPA1 activation is independent of nitric oxide release, as demonstrated by resistance to carboxy-PTIO scavenging, confirming direct electrophilic engagement of the channel [1].

Electrophilic Signaling Studies Requiring Controlled Reactivity

9-Nitrooleate (as NO₂-OA) exhibits the lowest electrophilic reactivity among the three major nitro-fatty acid classes (NO₂-cLA >> NO₂-LA > NO₂-OA), making it the preferred choice for experiments where excessive electrophilicity could produce off-target protein modifications or cytotoxicity . Its defined critical micellar concentration of 10.6 μM (pH 7.4, 25°C) provides predictable aqueous phase behavior, enabling reproducible experimental design in cell culture and in vitro biochemical assays [1].

LC-MS/MS Quantification Using Deuterated Internal Standards

For analytical laboratories quantifying endogenous or exogenously administered 9-nitrooleate in biological matrices, the availability of 9-Nitrooleate-d17 as a matched deuterated internal standard enables precise GC-MS or LC-MS/MS quantification . The commercial availability of both the unlabeled compound (≥98% purity) and its stable isotope-labeled analog supports rigorous analytical method development and validation for pharmacokinetic studies and biomarker discovery [1].

Application
Selection Property
Validation Focus
PPARγ Pathway Studies
Defined C9 Regioisomer
PPARγ partial agonism assay context
TRPA1 Sensory Signaling Assays
Electrophilic Activation
Nitration-dependent channel activity
Electrophilic Signaling Research
Lowest Electrophilicity (NO₂-OA)
Protein adduct formation rate
Bioanalytical Quantification (LC-MS/MS)
Deuterated ISTD Available
Method validation and matrix-effect control

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